Methyl 2-amino-3,4,5-trimethoxybenzoate
Description
Significance of the Trimethoxybenzoyl Scaffold in Drug Discovery and Development Research
The trimethoxybenzoyl scaffold, characterized by a benzene (B151609) ring substituted with three methoxy (B1213986) (-OCH3) groups, is a "privileged scaffold" in drug discovery. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them a rich source for the development of new drugs. nih.govarxiv.org The presence and positioning of the three methoxy groups significantly influence the molecule's electronic properties, solubility, and ability to form hydrogen bonds, which are critical for drug-receptor interactions.
One of the most well-known applications of a related structure, the 3,4,5-trimethoxybenzoyl group, is in the synthesis of the antibacterial drug Trimethoprim. medchemexpress.com Furthermore, research has shown that compounds incorporating the trimethoxybenzoate moiety exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.aikoreascience.kr The scaffold is found in various natural products that have been used for their medicinal properties, further highlighting its importance. ontosight.ai Scientists leverage this scaffold as a starting point, modifying its structure to optimize activity against specific diseases, from cancer to infectious diseases. researchgate.net
Overview of 2-Amino Benzoate (B1203000) Ester Derivatives: Foundational Research and Emerging Trends
2-Amino benzoate esters, commonly known as anthranilates, are derivatives of anthranilic acid. researchgate.net This class of compounds has long been recognized for its importance in biological and chemical processes. researchgate.net Anthranilic acid itself is a precursor in the biosynthesis of the essential amino acid L-tryptophan in bacteria, yeast, and plants. researchgate.net
In the realm of synthetic chemistry, 2-amino benzoate esters are versatile starting materials for the synthesis of a wide range of biologically active compounds and pharmaceuticals. researchgate.netnih.gov The presence of both an amino group and an ester group on the same aromatic ring allows for diverse chemical transformations, leading to the construction of complex heterocyclic systems like quinazolines. Research has extensively documented the broad spectrum of biological activities associated with anthranilate derivatives, including anti-inflammatory, analgesic, antimicrobial, and antifungal properties. researchgate.netnih.govresearchgate.net Emerging trends focus on creating hybrid molecules that incorporate the anthranilate scaffold to develop novel agents with enhanced potency and targeted activity. researchgate.net
Research Context and Academic Importance of Methyl 2-amino-3,4,5-trimethoxybenzoate
This compound is a specific chemical compound that uniquely combines the features of the two aforementioned scaffolds: the trimethoxybenzoyl group and the 2-amino benzoate ester (anthranilate) structure. Its academic importance lies at the intersection of these two areas, making it a valuable tool for synthetic and medicinal chemistry research.
As a research chemical, it serves primarily as an intermediate in the synthesis of more complex molecules. cymitquimica.com The strategic placement of the amino group and the three methoxy groups on the benzoate ring provides a template for building novel compounds with potential therapeutic value. For instance, the synthesis of this compound can be achieved through the reduction of the corresponding nitro derivative, Methyl 2-nitro-3,4,5-trimethoxybenzoate. prepchem.com
While direct applications of this compound are primarily in a laboratory context, studies on structurally similar trimethoxybenzene derivatives have demonstrated activities such as antioxidant and antimelanogenic effects. koreascience.kr This suggests that the scaffold of this compound holds potential for the discovery of new bioactive agents, positioning it as a compound of significant interest for researchers exploring novel chemical entities for drug development.
Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Methyl 3,4,5-trimethoxyanthranilate; 2-Amino-3,4,5-trimethoxybenzoic acid methyl ester | C₁₁H₁₅NO₅ | 241.24 |
| Trimethoprim | - | C₁₄H₁₈N₄O₃ | 290.32 |
| Anthranilic acid | 2-Aminobenzoic acid | C₇H₇NO₂ | 137.14 |
| L-tryptophan | - | C₁₁H₁₂N₂O₂ | 204.23 |
| Methyl 2-nitro-3,4,5-trimethoxybenzoate | - | C₁₁H₁₃NO₇ | 271.22 |
Research Findings on Related Scaffolds
| Scaffold/Derivative Class | Key Research Findings | Potential Applications | Reference Index |
|---|---|---|---|
| Trimethoxybenzoyl Derivatives | Exhibit antioxidant, anti-inflammatory, and antimicrobial properties. Serve as key intermediates for pharmaceuticals like Trimethoprim. | Development of antibacterial drugs, novel antioxidants, and anti-inflammatory agents. | medchemexpress.comontosight.aikoreascience.kr |
| 2-Amino Benzoate (Anthranilate) Derivatives | Possess a broad range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Act as versatile synthetic precursors. | Synthesis of novel anti-inflammatory and analgesic drugs; development of new antimicrobial compounds. | researchgate.netnih.govresearchgate.net |
| Trimethoxybenzene Derivatives | Show antimelanogenic (skin-lightening) and antioxidant effects in cellular models. | Potential use as hypopigmenting agents in cosmetics and dermatology; development of new antioxidants. | koreascience.kr |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-14-7-5-6(11(13)17-4)8(12)10(16-3)9(7)15-2/h5H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVUQELOASQBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198408 | |
| Record name | Methyl 3,4,5-trimethoxyanthranilate | |
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Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5035-82-5 | |
| Record name | Benzoic acid, 2-amino-3,4,5-trimethoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5035-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 3,4,5-trimethoxyanthranilate | |
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| Record name | 5035-82-5 | |
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| Record name | Methyl 3,4,5-trimethoxyanthranilate | |
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| Record name | Methyl 3,4,5-trimethoxyanthranilate | |
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Synthetic Methodologies for Methyl 2 Amino 3,4,5 Trimethoxybenzoate: Advanced Approaches and Strategic Considerations
Precursor Synthesis Pathways and Optimization for 3,4,5-Trimethoxybenzoic Acid
The primary and most common precursor for the target molecule is 3,4,5-Trimethoxybenzoic Acid. Its synthesis typically begins with gallic acid, a natural polyphenol.
Regioselective Methylation of Gallic Acid and its Derivatives
The conversion of gallic acid to 3,4,5-trimethoxybenzoic acid requires the exhaustive methylation of its three hydroxyl groups. While the term "regioselective" often implies selective reaction at one of several similar functional groups, in this context, the challenge lies in achieving complete and efficient methylation of all three phenolic hydroxyls without undesired side reactions.
A prevalent method involves the use of dimethyl sulfate (B86663) as the methylating agent in the presence of a base. orgsyn.orgechemi.com In one common procedure, gallic acid is treated with dimethyl sulfate and sodium hydroxide (B78521). echemi.com An alternative approach employs potassium carbonate as the base in a solvent such as N,N-dimethylformamide (DMF). youtube.commdma.ch
In a quest for greener and safer synthetic routes, dimethyl carbonate has emerged as a less toxic alternative to dimethyl sulfate. A method utilizing dimethyl carbonate with potassium carbonate in DMF has been developed, offering high yields and purity. This approach is noted for its improved safety profile and suitability for large-scale industrial production. sciencemadness.org
| Method | Methylating Agent | Base | Solvent | Key Features |
| Classical | Dimethyl Sulfate | Sodium Hydroxide (NaOH) | Water | A well-established, common laboratory method. echemi.com |
| Alternative Base | Dimethyl Sulfate | Potassium Carbonate (K₂CO₃) | DMF | Suitable for achieving reaction in an organic medium. youtube.commdma.ch |
| Green Chemistry | Dimethyl Carbonate | Potassium Carbonate (K₂CO₃) | DMF | Avoids highly toxic dimethyl sulfate, offering a safer process with high yield (>95%). sciencemadness.org |
Alternative Routes to 3,4,5-Trimethoxybenzoic Acid
Beyond the direct methylation of gallic acid, alternative synthetic pathways to 3,4,5-trimethoxybenzoic acid have been explored. One significant route begins with vanillin. google.com This process involves a series of reactions including bromination, methoxylation, and further methylation to yield 3,4,5-trimethoxybenzaldehyde (B134019). Subsequent oxidation of this aldehyde furnishes the desired 3,4,5-trimethoxybenzoic acid. sciencemadness.org Another reported method is the oxidation of 3,4,5-trimethoxybenzyl alcohol using bromine to produce the target acid. youtube.com
Esterification Strategies for Methyl 3,4,5-trimethoxybenzoate (B1228286): Efficiency and Yield Enhancements
Once 3,4,5-trimethoxybenzoic acid is obtained, the next key intermediate, Methyl 3,4,5-trimethoxybenzoate, is prepared via esterification. This step is crucial for modifying the carboxyl group, which facilitates the subsequent introduction of the amino functionality.
Catalytic Esterification Approaches Utilizing Methanol (B129727) and Sulfuric Acid
The most traditional and widely practiced method for this conversion is the Fischer esterification. This acid-catalyzed reaction involves refluxing 3,4,5-trimethoxybenzoic acid with an excess of methanol, using a strong acid catalyst, typically concentrated sulfuric acid. echemi.comaiinmr.comwebassign.net The reaction is driven to completion by the large excess of methanol. One specific protocol describes refluxing the acid in dry methanol with concentrated sulfuric acid for 18 hours to achieve the ester. scbt.com
One-Step Synthesis Techniques from Gallic Acid and Related Starting Materials
To improve process efficiency and reduce the number of synthetic steps, one-pot methodologies for producing Methyl 3,4,5-trimethoxybenzoate directly from gallic acid have been developed. These methods combine the methylation of the hydroxyl groups and the esterification of the carboxylic acid group into a single reaction vessel.
One such technique involves reacting gallic acid with dimethyl sulfate and potassium carbonate in DMF. youtube.commdma.ch This combination of reagents facilitates both O-methylation of the phenol (B47542) groups and methylation of the carboxylic acid to form the methyl ester in one step. Another innovative one-step synthesis uses methyl chloride gas as the methylating agent with potassium carbonate in DMF. aiinmr.com This method is highlighted as significantly shortening the production cycle and saving time and costs compared to the conventional two-step process. aiinmr.com
| Approach | Starting Material | Reagents | Advantages |
| Two-Step | Gallic Acid | 1. Methylating Agent (e.g., Dimethyl Sulfate) 2. Methanol, Sulfuric Acid | Stepwise control over each transformation. echemi.comaiinmr.com |
| One-Step | Gallic Acid | Dimethyl Sulfate, K₂CO₃, DMF | Increased efficiency, reduced workup. youtube.commdma.ch |
| One-Step | Gallic Acid | Methyl Chloride, K₂CO₃, DMF | Shorter production cycle, cost-effective. aiinmr.com |
Strategic Introduction of the Amino Functionality to the Benzoyl Moiety
The final and most critical stage in the synthesis is the introduction of an amino group at the C-2 position of the benzene (B151609) ring of Methyl 3,4,5-trimethoxybenzoate. This is typically achieved through a nitration-reduction sequence.
The first step is the electrophilic nitration of the aromatic ring. The three methoxy (B1213986) groups are strong activating, ortho-para directing groups, while the methyl ester is a deactivating, meta-directing group. The combined directing effects favor the substitution at the C-2 or C-6 positions. The nitration is generally carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid at low temperatures (e.g., 0-15°C) to control the reaction and prevent side product formation. orgsyn.orgwebassign.net This reaction yields the intermediate, Methyl 2-nitro-3,4,5-trimethoxybenzoate. thermofisher.comgoogle.com
The subsequent step involves the reduction of the nitro group to an amino group. A highly effective and clean method for this transformation is catalytic hydrogenation. The nitro compound, dissolved in a solvent like methanol, is subjected to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is known for its high yield and the ease of product isolation, as the catalyst can be simply filtered off. sciencemadness.org This final step affords the target molecule, Methyl 2-amino-3,4,5-trimethoxybenzoate.
Nitro-Reduction Sequences for 2-Amino Group Formation
A prevalent and well-established strategy for the introduction of an amino group onto an aromatic ring is through the reduction of a corresponding nitro-aromatic precursor. This two-step sequence is a reliable method for the synthesis of this compound.
The typical sequence begins with the nitration of the parent compound, Methyl 3,4,5-trimethoxybenzoate. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The directing effects of the existing methoxy and methyl ester groups guide the incoming nitro group to the C2 position.
The subsequent and crucial step is the reduction of the nitro group in the intermediate, Methyl 2-nitro-3,4,5-trimethoxybenzoate, to form the desired primary amine. A classic and effective method involves catalytic hydrogenation. For instance, the reduction can be carried out at room temperature and pressure using hydrogen gas with 10% palladium on carbon as the catalyst in a methanol solvent. prepchem.com
Beyond traditional catalytic hydrogenation, a diverse array of modern reagents and catalytic systems has been developed for the chemoselective reduction of nitroarenes, offering milder conditions and broader functional group tolerance. organic-chemistry.org These advanced methods provide valuable alternatives to classical approaches.
| Catalyst/Reagent System | Key Features | Reference |
|---|---|---|
| Pd/C with Triethylsilane | Utilizes transfer hydrogenation, avoiding the need for high-pressure hydrogen gas. Offers good yields and selectivity. | organic-chemistry.org |
| V₂O₅/TiO₂ with Blue LEDs | A heterogeneous and recyclable catalyst system that uses visible light and a hydrogen donor like hydrazine (B178648) hydrate (B1144303) for a green, sustainable process. | organic-chemistry.org |
| NaI/PPh₃ (Photoredox) | A transition-metal-free system that enables highly selective reduction under mild photoredox conditions, tolerating sensitive functional groups. | organic-chemistry.org |
| Cobalt Catalyst with Methylhydrazine | A robust and easily synthesized catalyst that provides excellent yields and chemoselectivity in a polar protic solvent. | organic-chemistry.org |
| B₂pin₂/KOtBu | A metal-free reduction system that offers high chemoselectivity and tolerates a wide range of reducible functional groups. | organic-chemistry.org |
Investigation of Direct Amination Methodologies
Direct C-H amination has emerged as a powerful and atom-economical strategy for the synthesis of anilines, bypassing the need for pre-functionalized substrates like nitro compounds. These methods involve the direct conversion of a C-H bond on the aromatic ring into a C-N bond. For a substrate like Methyl 3,4,5-trimethoxybenzoate, the goal would be the regioselective amination at the C2 position.
Recent advancements have focused on transition-metal-catalyzed reactions that utilize a directing group to control regioselectivity. The carboxylate or ester group present in the substrate can act as an effective directing group to functionalize the ortho C-H bond.
One highly relevant approach is the use of iridium-catalyzed C-H amidation. ibs.re.kr A robust and predictable iridium-catalyzed ortho-selective C-H amination of complex benzoic acid derivatives has been developed, demonstrating high selectivity for carboxylate-directed functionalization. nih.gov This method could potentially be adapted for the direct synthesis of an N-protected version of the target molecule, which could then be deprotected to yield this compound. The key advantage of such a strategy is the reduction in step count and the avoidance of harsh nitrating conditions.
Isolation and Characterization of Reaction Intermediates (e.g., Methyl 2-nitro-3,4,5-trimethoxybenzoate)
The successful execution of a multi-step synthesis relies on the ability to isolate and characterize key intermediates. In the nitro-reduction sequence, Methyl 2-nitro-3,4,5-trimethoxybenzoate is the pivotal intermediate. Its proper identification and purity assessment are critical for the success of the subsequent reduction step. This compound is a stable, crystalline solid that can be characterized using standard analytical techniques. scbt.comthermofisher.com
| Property | Data | Reference |
|---|---|---|
| CAS Number | 5081-42-5 | scbt.com |
| Molecular Formula | C₁₁H₁₃NO₇ | scbt.comthermofisher.com |
| Molecular Weight | 271.22 g/mol | scbt.com |
| Appearance | White to cream or pale yellow crystals or crystalline powder | thermofisher.com |
| Melting Point | 66-70 °C | thermofisher.com |
| SMILES | COC(=O)C1=CC(OC)=C(OC)C(OC)=C1N+=O | thermofisher.comchemicalbook.com |
| InChIKey | HCEIEWYPDCDNNU-UHFFFAOYSA-N | thermofisher.comchemicalbook.com |
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the structure. For example, ¹H NMR spectroscopy can verify the substitution pattern on the aromatic ring. chemicalbook.com Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
Advanced Synthetic Methodologies for this compound
Beyond the foundational methods, the field of organic synthesis is continually evolving, with a focus on developing more efficient, sustainable, and versatile synthetic routes.
Exploration of Stereoselective Synthetic Pathways (if applicable to analogous structures)
The target molecule, this compound, is achiral, and therefore its synthesis does not inherently require stereoselective control. However, the principles of stereoselective synthesis are highly relevant when considering the use of this compound as a building block for more complex, chiral molecules.
For instance, advanced C-H functionalization techniques can be used to introduce chiral substituents onto analogous structures. The synthesis of highly substituted aminotetrahydropyrans has been achieved through sequential C-H functionalizations, beginning with a Pd(II)-catalyzed stereoselective γ-methylene C-H arylation of an aminotetrahydropyran. nih.govresearchgate.net Such strategies often rely on chiral ligands or directing groups to control the three-dimensional arrangement of atoms in the product. While not directly applicable to the synthesis of the target compound itself, these methodologies showcase how stereocontrol can be exerted in related systems, a crucial consideration for advanced medicinal chemistry applications.
Green Chemistry Principles and Sustainable Synthesis Protocols
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. rsc.orgbenthamdirect.com These principles can be applied to the synthesis of this compound.
Classical synthetic methods for amines, such as the Gabriel synthesis, often suffer from low atom economy and produce significant stoichiometric waste. rsc.org The nitro-reduction pathway, while effective, involves nitration (which can use harsh acids) and often, reduction methods that may use heavy metals or high-pressure gases.
Applying green chemistry principles would favor:
Catalytic Methods : Utilizing catalytic amounts of reagents instead of stoichiometric ones, as seen in catalytic hydrogenation and modern C-H amination techniques, improves atom economy. rsc.org
Sustainable Solvents : Performing reactions in environmentally benign solvents, such as water or ethanol, is a key goal. mdpi.com
Energy Efficiency : Employing reactions that proceed at ambient temperature and pressure, such as some photocatalytic methods, reduces energy consumption. organic-chemistry.org
The "hydrogen borrowing" methodology, where alcohols are temporarily oxidized to aldehydes or ketones to react with an amine, followed by reduction of the resulting imine, is another example of a green catalytic process for forming C-N bonds. rsc.org
Novel Catalytic Systems for Enhanced Functionalization
The development of novel catalysts is a driving force behind modern synthetic efficiency and selectivity. For the synthesis and functionalization of compounds like this compound, several advanced catalytic systems are noteworthy.
| Catalyst Type | Example | Application | Advantages | Reference |
|---|---|---|---|---|
| Iridium-based | [Cp*IrCl₂]₂ | Direct ortho-C-H Amination/Amidation | High regioselectivity, mild conditions, excellent functional group tolerance. | ibs.re.krnih.gov |
| Palladium-based | Pd/C | Nitro Group Reduction | High efficiency, can be used at very low loadings, potential for recycling. | organic-chemistry.org |
| Vanadium-based | V₂O₅/TiO₂ | Photocatalytic Nitro Reduction | Heterogeneous, recyclable, uses visible light, promotes sustainable synthesis. | organic-chemistry.org |
| Organocatalyst | 4,4′-Bipyridine | Nitro Group Reduction | Metal-free, avoids heavy metal contamination, broad functional group tolerance. | organic-chemistry.org |
| Indium-based | In(OTf)₃ | Direct Amidation | Efficient catalyst for forming amide bonds from carboxylic acids and amines. | researchgate.net |
These novel systems offer significant advantages over traditional stoichiometric reagents. Iridium catalysts, for example, enable the direct and highly selective formation of C-N bonds at positions that are often difficult to access through classical electrophilic substitution reactions. nih.gov Similarly, the development of visible-light photoredox catalysis provides metal-free or metal-lean pathways that operate under exceptionally mild conditions, thereby preserving sensitive functional groups within the molecule. organic-chemistry.org
Chemical Transformations and Derivatization Strategies of Methyl 2 Amino 3,4,5 Trimethoxybenzoate
Reactions Involving the Amine Functionality: Synthetic Utility and Scope
The primary amino group attached to the benzene (B151609) ring is a nucleophilic center that readily participates in several fundamental organic reactions. Its reactivity allows for the introduction of a wide range of substituents, thereby modifying the molecule's steric and electronic properties.
The reaction of the primary amine of Methyl 2-amino-3,4,5-trimethoxybenzoate with acylating agents, such as acyl chlorides or acid anhydrides, leads to the formation of a stable amide bond. This transformation is fundamental in peptide synthesis and the creation of various biologically active compounds. nih.govnih.gov The acylation process typically proceeds smoothly under standard conditions, often in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The high stability of the resulting amide bond is attributed to resonance delocalization. nih.gov
The reaction can be generalized as follows: this compound + R-COCl → Methyl 2-(acylamino)-3,4,5-trimethoxybenzoate + HCl
Table 1: Examples of Acylation Reactions This table is interactive. You can sort and filter the data.
| Acylating Agent | Product Name | Resulting Amide Structure |
|---|---|---|
| Acetyl Chloride | Methyl 2-acetamido-3,4,5-trimethoxybenzoate | -NH-CO-CH₃ |
| Benzoyl Chloride | Methyl 2-benzamido-3,4,5-trimethoxybenzoate | -NH-CO-C₆H₅ |
| Propionic Anhydride | Methyl 2-(propionylamino)-3,4,5-trimethoxybenzoate | -NH-CO-CH₂CH₃ |
The amino group can be alkylated to form secondary or tertiary amines. This is commonly achieved by reacting this compound with alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. To prevent over-alkylation, it is often necessary to use specific protecting group strategies or controlled reaction conditions. monash.edu For instance, the amine can first be converted into a sulfonamide, which increases the acidity of the N-H bond, facilitating deprotonation and subsequent mono-alkylation. monash.edu
A general reaction scheme is: this compound + R-X → Methyl 2-(alkylamino)-3,4,5-trimethoxybenzoate + HX
Table 2: Examples of N-Alkylation Reactions This table is interactive. You can sort and filter the data.
| Alkylating Agent | Product Name | Resulting Amine Structure |
|---|---|---|
| Methyl Iodide | Methyl 2-(methylamino)-3,4,5-trimethoxybenzoate | -NH-CH₃ |
| Ethyl Bromide | Methyl 2-(ethylamino)-3,4,5-trimethoxybenzoate | -NH-CH₂CH₃ |
| Benzyl Chloride | Methyl 2-(benzylamino)-3,4,5-trimethoxybenzoate | -NH-CH₂C₆H₅ |
The primary amine of this compound can undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. researchgate.netscience.gov This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, followed by the elimination of a water molecule. nih.gov Schiff bases are versatile intermediates in organic synthesis and are known for their wide range of biological activities. researchgate.netscience.gov
The formation of a Schiff base can be represented as: this compound + R₂C=O → Methyl 2-((R)₂C=N)-3,4,5-trimethoxybenzoate + H₂O
While the outline mentions hydrazones, their formation requires a hydrazine (B178648) derivative as the starting amine. This compound, being a primary aniline, does not form hydrazones directly but instead forms Schiff bases.
Table 3: Schiff Base Formation via Condensation Reactions This table is interactive. You can sort and filter the data.
| Carbonyl Compound | Product Name | Resulting Imine Structure |
|---|---|---|
| Benzaldehyde | Methyl 2-((benzylidene)amino)-3,4,5-trimethoxybenzoate | -N=CH-C₆H₅ |
| Acetone | Methyl 2-((propan-2-ylidene)amino)-3,4,5-trimethoxybenzoate | -N=C(CH₃)₂ |
| Salicylaldehyde | Methyl 2-((2-hydroxybenzylidene)amino)-3,4,5-trimethoxybenzoate | -N=CH-C₆H₄-OH |
Modifications of the Ester Group: Hydrolysis and Transesterification Studies
The methyl ester functionality offers another site for chemical modification, allowing for the transformation of the ester into a carboxylic acid or other ester derivatives.
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-amino-3,4,5-trimethoxybenzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed and involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). chemspider.com The reaction yields the carboxylate salt, which is then protonated in a subsequent step with a strong acid to afford the final carboxylic acid. This transformation is often a key step in synthetic pathways where the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation. uni-konstanz.de
The two-step basic hydrolysis process is:
this compound + NaOH → Sodium 2-amino-3,4,5-trimethoxybenzoate + CH₃OH
Sodium 2-amino-3,4,5-trimethoxybenzoate + HCl → 2-amino-3,4,5-trimethoxybenzoic acid + NaCl
Table 4: Conditions for Ester Hydrolysis This table is interactive. You can sort and filter the data.
| Catalyst | Solvent | Temperature | Product |
|---|---|---|---|
| NaOH (Base) | Water/Methanol (B129727) | Reflux | 2-amino-3,4,5-trimethoxybenzoic acid |
| HCl (Acid) | Water/Dioxane | Reflux | 2-amino-3,4,5-trimethoxybenzoic acid |
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid (like sulfuric acid) or a base (like sodium methoxide). By using a large excess of the new alcohol, the equilibrium can be shifted towards the formation of the desired product. This method allows for the synthesis of a variety of ester derivatives from a single starting material, which can be useful for modifying the solubility and other physicochemical properties of the molecule.
The general transesterification reaction is: this compound + R-OH ⇌ Ethyl 2-amino-3,4,5-trimethoxybenzoate + CH₃OH
Table 5: Transesterification Reaction Examples This table is interactive. You can sort and filter the data.
| Alcohol (R-OH) | Catalyst | Product Name |
|---|---|---|
| Ethanol | H₂SO₄ (acid) | Ethyl 2-amino-3,4,5-trimethoxybenzoate |
| Propanol | NaOCH₃ (base) | Propyl 2-amino-3,4,5-trimethoxybenzoate |
| Isopropanol | H₂SO₄ (acid) | Isopropyl 2-amino-3,4,5-trimethoxybenzoate |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetyl Chloride |
| Benzoyl Chloride |
| Propionic Anhydride |
| Butyryl Chloride |
| Methyl 2-acetamido-3,4,5-trimethoxybenzoate |
| Methyl 2-benzamido-3,4,5-trimethoxybenzoate |
| Methyl 2-(propionylamino)-3,4,5-trimethoxybenzoate |
| Methyl 2-(butyrylamino)-3,4,5-trimethoxybenzoate |
| Methyl Iodide |
| Ethyl Bromide |
| Benzyl Chloride |
| Propyl Iodide |
| Methyl 2-(methylamino)-3,4,5-trimethoxybenzoate |
| Methyl 2-(ethylamino)-3,4,5-trimethoxybenzoate |
| Methyl 2-(benzylamino)-3,4,5-trimethoxybenzoate |
| Methyl 2-(propylamino)-3,4,5-trimethoxybenzoate |
| Benzaldehyde |
| Acetone |
| Salicylaldehyde |
| Cinnamaldehyde |
| Methyl 2-((benzylidene)amino)-3,4,5-trimethoxybenzoate |
| Methyl 2-((propan-2-ylidene)amino)-3,4,5-trimethoxybenzoate |
| Methyl 2-((2-hydroxybenzylidene)amino)-3,4,5-trimethoxybenzoate |
| Methyl 2-((3-phenylallylidene)amino)-3,4,5-trimethoxybenzoate |
| 2-amino-3,4,5-trimethoxybenzoic acid |
| Sodium 2-amino-3,4,5-trimethoxybenzoate |
| Sodium Hydroxide |
| Hydrochloric Acid |
| Lithium Hydroxide |
| Ethanol |
| Propanol |
| Isopropanol |
| Benzyl Alcohol |
| Ethyl 2-amino-3,4,5-trimethoxybenzoate |
| Propyl 2-amino-3,4,5-trimethoxybenzoate |
| Isopropyl 2-amino-3,4,5-trimethoxybenzoate |
| Benzyl 2-amino-3,4,5-trimethoxybenzoate |
| Sulfuric Acid |
| Sodium Methoxide |
Amidation Reactions and Formation of Benzamides
The amino group of this compound can readily undergo amidation reactions to form the corresponding benzamides. This transformation is typically achieved by reacting the aminoester with acylating agents such as acyl chlorides or carboxylic anhydrides. For instance, reaction with acetyl chloride in the presence of a base would yield methyl 2-acetamido-3,4,5-trimethoxybenzoate.
Direct amidation with carboxylic acids is also possible, often facilitated by coupling reagents that activate the carboxylic acid. Lewis acid catalysts can also promote the direct amidation of amino acids. researchgate.netnih.gov Furthermore, the ester group can be directly converted to an amide under certain conditions, for example, by heating with an amine, sometimes in the presence of a catalyst like niobium(V) oxide. researchgate.net These amidation strategies are fundamental in medicinal chemistry for the synthesis of compounds with potential biological activity.
Table 1: Examples of Amidation Reactions
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | Acetyl Chloride | Methyl 2-acetamido-3,4,5-trimethoxybenzoate | N-Acetylation |
| This compound | Benzoic Acid / Coupling Agent | Methyl 2-(benzamido)-3,4,5-trimethoxybenzoate | Amide Coupling |
| This compound | Benzylamine | N-benzyl-2-amino-3,4,5-trimethoxybenzamide | Direct Amidation of Ester |
Aromatic Ring Functionalization: Directed and Undirected Substitutions
The trimethoxy-substituted benzene ring is highly activated towards electrophilic aromatic substitution. The amino and methoxy (B1213986) groups are ortho-, para-directing and activating, influencing the regioselectivity of incoming electrophiles. wikipedia.orgrsc.org
Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Due to the strong activating and directing effects of the amino and methoxy groups, electrophilic aromatic substitution reactions on this compound are expected to occur at the C6 position, which is para to the amino group and ortho to a methoxy group.
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the aromatic ring. For example, bromination of a similar compound, 2-amino-3-methylbenzoic acid, has been achieved using dichlorohydantoin. google.com
Nitration: Nitration can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. The strongly activating nature of the substituents requires careful control of reaction conditions to avoid over-nitration or side reactions.
Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net To utilize this compound in such reactions, it would first need to be functionalized with a suitable group, typically a halogen (Br, I) or a triflate, at a specific aromatic position. This initial halogenation, as described above, would provide the necessary handle for subsequent cross-coupling.
Once halogenated, for instance at the C6 position, the resulting aryl halide can participate in various palladium-catalyzed reactions:
Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond.
Heck Reaction: Coupling with an alkene.
Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond. beilstein-journals.org
These reactions significantly expand the molecular complexity that can be built from the this compound scaffold.
Synthesis of Complex Molecular Architectures Utilizing the Compound as a Building Block
The unique arrangement of functional groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic systems and other complex molecules.
Cyclization Reactions to Form Heterocyclic Systems (e.g., Quinazoline (B50416) Derivatives)
The ortho-relationship between the amino and ester groups is ideal for constructing fused heterocyclic rings. A prominent example is the synthesis of quinazoline derivatives. Quinazolines are a class of compounds with a wide range of biological activities. researchgate.netscielo.br
The synthesis of quinazolinones from anthranilic acid derivatives (like methyl 2-aminobenzoate) is a well-established strategy. researchgate.net For example, condensation of this compound with formamide (B127407) or other one-carbon synthons can lead to the formation of trimethoxy-substituted quinazolin-4-ones. Another approach involves a tandem condensation of a cyanoimidate with an amine followed by reductive cyclization to yield N(4)-substituted 2,4-diaminoquinazolines. nih.gov
Table 2: Quinazoline Synthesis Pathways
| Starting Material | Reagents | Product Type |
|---|---|---|
| This compound | Formamide | Trimethoxy-quinazolin-4-one |
| This compound | Isatoic Anhydride, Amine | Substituted Quinazolinone |
| 2-nitrobenzaldehyde derivative | Cyanogen bromide, Amine, then Fe/HCl | 2,4-diaminoquinazoline |
Multi-Component Reactions for Structural Diversity
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govnih.govsemanticscholar.org The functional groups of this compound make it a suitable candidate for participation in MCRs.
For example, it could potentially be used in Ugi or Biginelli-type reactions. In a hypothetical Ugi-type reaction, the amino group of this compound could react with an aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative in a single step. The ability to introduce multiple points of diversity in one synthetic operation makes MCRs a powerful tool for generating libraries of compounds for drug discovery and other applications.
Spectroscopic and Structural Elucidation of Methyl 2 Amino 3,4,5 Trimethoxybenzoate and Its Synthetic Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
The ¹H NMR spectrum of Methyl 2-amino-3,4,5-trimethoxybenzoate provides a clear signature of its proton environments. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the spectrum displays five distinct signals, each corresponding to a unique set of protons. mdpi.org
The lone aromatic proton (H-6) appears as a singlet at 7.17 ppm. Its downfield chemical shift is characteristic of a proton attached to an electron-rich benzene (B151609) ring. The singlet multiplicity confirms that it has no adjacent proton neighbors. The two protons of the primary amine (-NH₂) group resonate as a broad singlet at approximately 4.38 ppm. mdpi.org The protons of the methyl ester (-COOCH₃) are observed as a sharp singlet at 3.86 ppm. Finally, a single, more intense singlet is observed between 3.77 and 3.83 ppm, integrating to nine protons. This signal corresponds to the three magnetically equivalent methoxy (B1213986) groups (-OCH₃) at positions C-3, C-4, and C-5. mdpi.org
| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment |
|---|---|---|---|
| 7.17 | 1H | Singlet (s) | Ar-H (H-6) |
| 4.38 | 2H | Singlet (s) | -NH₂ |
| 3.86 | 3H | Singlet (s) | -COOCH₃ |
| 3.83-3.77 | 9H | Singlet (s) | C3, C4, C5 -OCH₃ |
The proton-decoupled ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound shows eleven distinct signals, corresponding to the eleven unique carbon atoms in the structure. mdpi.org
The carbonyl carbon of the ester group (C=O) is the most deshielded, appearing at 167.0 ppm. The six aromatic carbons resonate in the region between 108 and 148 ppm. Based on established substituent effects, the signal at 108.9 ppm is assigned to the sole aromatic C-H carbon (C-6). The carbons bearing the methoxy groups (C-3, C-4, C-5) and the amino group (C-2), along with the carbon attached to the ester (C-1), are assigned to the signals at 147.2, 146.5, 142.9, and 134.0 ppm. The signal at 109.0 ppm is attributed to C-1. The three methoxy carbons (-OCH₃) appear at 61.3, 61.1, and 56.7 ppm, while the methyl ester carbon (-COOCH₃) is found at 52.5 ppm. mdpi.org
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 167.0 | -C=O |
| 147.2 | Ar-C (C-4) |
| 146.5 | Ar-C (C-5) |
| 142.9 | Ar-C (C-3) |
| 134.0 | Ar-C (C-2) |
| 109.0 | Ar-C (C-1) |
| 108.9 | Ar-C (C-6) |
| 61.3 | -OCH₃ |
| 61.1 | -OCH₃ |
| 56.7 | -OCH₃ |
| 52.5 | -COOCH₃ |
While 1D NMR provides foundational data, 2D NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially in complex substituted molecules.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling. In the case of this compound, a COSY spectrum would be relatively simple, showing no cross-peaks for the aromatic proton at 7.17 ppm, confirming its isolation from other protons on the ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. For this molecule, an HSQC spectrum would show a clear cross-peak connecting the aromatic proton signal at 7.17 ppm to the aromatic carbon signal at 108.9 ppm, confirming the assignment of C-6. Similarly, it would link the proton signals of the methyl and methoxy groups to their corresponding carbon signals.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure.
The primary aromatic amine (-NH₂) group is identified by a pair of medium-intensity stretching vibrations in the 3500-3300 cm⁻¹ region. ucla.edu The aromatic C-H stretching is observed as a weaker band just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methoxy groups appears as strong bands just below 3000 cm⁻¹. tu.edu.iq One of the most prominent peaks in the spectrum is the strong absorption from the carbonyl (C=O) stretch of the aromatic ester, which typically occurs in the 1750-1735 cm⁻¹ range. ucla.edu The spectrum also features strong C-O stretching bands for the ester and ether linkages between 1310-1250 cm⁻¹ and aromatic C=C bending vibrations in the 1700-1500 cm⁻¹ region. ucla.edulibretexts.org
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3500 - 3300 | N-H Stretch | Primary Aromatic Amine |
| ~3030 | C-H Stretch | Aromatic |
| 2950 - 2850 | C-H Stretch | -OCH₃, -CH₃ |
| 1750 - 1735 | C=O Stretch | Aromatic Ester |
| 1700 - 1500 | C=C Bending | Aromatic Ring |
| 1310 - 1250 | C-O Stretch | Aromatic Ester / Ether |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The molecular formula of this compound is C₁₁H₁₅NO₅.
The calculated monoisotopic mass for this formula is 241.09502258 Da. nih.gov An experimental HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield a measured m/z for the protonated molecule [M+H]⁺ that matches this theoretical value to within a few parts per million (ppm). Such a result provides unambiguous confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass.
X-ray Crystallography for Absolute Structural Determination
X-ray crystallography is the gold standard for structural determination, providing an absolute and highly detailed three-dimensional model of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
As of this writing, a crystal structure for this compound has not been deposited in major crystallographic databases. However, were such an analysis to be performed, it would provide unequivocal confirmation of the atomic connectivity established by NMR. Furthermore, it would yield precise data on bond lengths, bond angles, and torsional angles. This information would reveal the planarity of the benzene ring, the orientation of the substituent groups relative to the ring, and details of intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing arrangement.
Analysis of Crystal Packing and Intermolecular Interactions
One of the hydrogen atoms of the amine (N-H) typically forms an intermolecular hydrogen bond with the carbonyl oxygen atom of an adjacent molecule. This interaction often leads to the formation of one-dimensional chains or tapes. For instance, in a related dimethoxy derivative, this N-H···O=C interaction results in a helical chain extending along a crystallographic axis. nih.gov It is highly probable that this compound would exhibit a similar hydrogen bonding motif.
In addition to the primary N-H···O hydrogen bonds, weaker C-H···O interactions may also contribute to the stability of the crystal lattice. These can occur between the methyl groups of the methoxy and ester functionalities and the oxygen atoms of neighboring molecules. The aromatic ring system can also participate in π-π stacking interactions, further stabilizing the crystal packing, although the presence of multiple methoxy substituents may introduce steric hindrance that influences this type of interaction. The interplay of these various intermolecular forces results in a densely packed and stable crystalline solid.
Conformational Analysis in the Solid State
The solid-state conformation of this compound is characterized by the relative orientations of the amino, methoxy, and methyl ester substituents with respect to the benzene ring. Based on analyses of comparable structures, the benzoate (B1203000) moiety is expected to be essentially planar. nih.gov
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, thereby verifying its empirical and molecular formula. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₁H₁₅NO₅.
The molecular weight of C₁₁H₁₅NO₅ is calculated as follows: (11 × 12.011) + (15 × 1.008) + (1 × 14.007) + (5 × 15.999) = 241.24 g/mol .
Based on this, the theoretical elemental percentages are determined. Experimental values obtained from elemental analysis of a synthesized sample of this compound would be expected to be in close agreement with these theoretical values, typically within a ±0.4% margin, to confirm the stoichiometric purity of the compound.
Table 1: Theoretical vs. Experimental Elemental Analysis Data for this compound (C₁₁H₁₅NO₅)
| Element | Theoretical % | Experimental % (Hypothetical) |
|---|---|---|
| Carbon (C) | 54.76 | 54.80 |
| Hydrogen (H) | 6.27 | 6.31 |
| Nitrogen (N) | 5.81 | 5.78 |
| Oxygen (O) | 33.16 | 33.11 |
This stoichiometric verification is crucial in synthetic chemistry to ensure that the isolated product is indeed the desired compound and is free from significant impurities. researchgate.net
Computational Chemistry and Theoretical Studies of Methyl 2 Amino 3,4,5 Trimethoxybenzoate
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target.
While specific docking studies for Methyl 2-amino-3,4,5-trimethoxybenzoate were not found, research on the closely related compound, Methyl 3,4,5-trimethoxybenzoate (B1228286) , provides valuable insights. In silico docking studies have been conducted to screen phytoconstituents from Persian shallot as potential activators of human glucokinase (GK), a key regulating sensor of plasma glucose levels and a target for diabetes treatment. nih.govresearchgate.net
In these studies, Methyl 3,4,5-trimethoxybenzoate was docked into the allosteric site of the GK enzyme. The results indicated that the compound showed appreciable hydrogen bond and hydrophobic interactions with the allosteric site residues. nih.gov The primary forces that stabilize such ligand-protein complexes are lipophilic interactions, which are further enhanced by the formation of hydrogen bonds. researchgate.net This suggests that the trimethoxybenzoate scaffold could serve as a promising starting point for developing molecules that modulate the activity of clinically relevant enzymes. nih.gov
The binding interactions of such compounds are typically evaluated using scoring functions that estimate the binding free energy. A more negative score generally indicates a more favorable binding interaction. The interactions can be visualized to identify key amino acid residues in the protein's binding pocket that interact with specific functional groups of the ligand.
Table 1: Example of Molecular Docking Parameters
| Parameter | Description | Typical Value/Output |
| Target Protein | The receptor molecule, in this case, human glucokinase (GK). nih.govresearchgate.net | PDB ID: 3IMX |
| Ligand | The small molecule being docked, e.g., Methyl 3,4,5-trimethoxybenzoate. nih.gov | 3D structure file (e.g., .sdf, .mol2) |
| Docking Software | Program used to perform the simulation. | AutoDock Vina |
| Scoring Function | Algorithm to estimate binding affinity. | Vina score (kcal/mol) |
| Binding Site | The specific region on the protein where the ligand is predicted to bind. nih.gov | Allosteric site |
| Key Interactions | Types of non-covalent bonds formed. nih.gov | Hydrogen bonds, hydrophobic interactions |
Quantum Chemical Calculations: Electronic Structure and Reactivity
Quantum chemical calculations are used to understand the electronic structure, stability, and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), are instrumental in providing a detailed picture of molecular properties.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. epstem.net A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
For a molecule like this compound, DFT calculations would reveal the distribution of these orbitals across the molecule. Typically, the HOMO is located on electron-rich areas, such as the amino group and the oxygen atoms of the methoxy (B1213986) groups, while the LUMO might be distributed over the aromatic ring and the ester group. This analysis helps in predicting which parts of the molecule are most likely to participate in chemical reactions. nih.gov
Table 2: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the ability to donate electrons (nucleophilicity). |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. epstem.net |
| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. mdpi.com |
| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. epstem.net |
| Electronegativity | χ = -μ | A measure of the power to attract electrons. epstem.net |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's surface, with different colors representing different electrostatic potential values.
Red/Yellow regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the preferred sites for electrophilic attack. researchgate.net For this compound, these regions would likely be found around the oxygen atoms of the carbonyl and methoxy groups, as well as the nitrogen of the amino group. nih.gov
Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron-poor regions. These are the preferred sites for nucleophilic attack. researchgate.net These would typically be located around the hydrogen atoms.
Green regions: Represent neutral or near-zero potential.
Quantum chemical calculations, particularly DFT, are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. dergipark.org.trdergipark.org.trresearchgate.net These theoretical calculations serve as a powerful tool to complement and interpret experimental data.
The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts (¹H and ¹³C). dergipark.org.tr Theoretical values are often correlated with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can often be explained by factors such as intermolecular interactions (like hydrogen bonding) in the solid state, which are not always fully accounted for in gas-phase calculations. dergipark.org.tr
Similarly, theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method. The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific functional groups within the molecule. dergipark.org.tr For this compound, this would allow for the precise assignment of vibrational bands corresponding to the N-H stretching of the amino group, C=O stretching of the ester, C-O stretching of the methoxy groups, and various vibrations of the benzene (B151609) ring.
Table 3: Theoretical vs. Experimental Spectroscopic Data Correlation
| Spectroscopic Technique | Calculated Parameter | Experimental Parameter | Application |
| NMR | Isotropic shielding values (ppm) | Chemical shifts (δ, ppm) | Structure verification and assignment of ¹H and ¹³C signals. dergipark.org.tr |
| Infrared (IR) | Vibrational frequencies (cm⁻¹) | Wavenumbers (cm⁻¹) | Assignment of functional group vibrations and confirmation of molecular structure. researchgate.net |
Molecular Dynamics (MD) Simulations: Conformational Dynamics and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of a molecule and its dynamic interactions with its environment, such as a solvent or a biological receptor.
For a molecule like this compound, MD simulations could be used to:
Explore its conformational landscape by analyzing the rotation of its methoxy and ester groups.
Study its stability when bound to a protein target, complementing the static picture provided by molecular docking. MD simulations can reveal changes in the protein-ligand complex over time and help calculate binding free energies more accurately.
Investigate its interactions with water molecules to understand its solvation properties.
Key analyses in MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the system and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein. researchgate.net While specific MD simulation studies on this compound are not prominently available, this technique remains a vital tool for understanding the dynamic nature of small molecules in biological systems. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. QSAR models are mathematical equations that relate molecular descriptors (numerical representations of chemical information) to activity. nih.gov
The development of a QSAR model involves:
Creating a dataset of compounds with known biological activities.
Calculating various molecular descriptors for each compound, which can be 2D (e.g., topological indices) or 3D (e.g., conformational descriptors).
Using statistical methods, such as Multiple Linear Regression (MLR), to build a model that correlates the descriptors with the activity.
Validating the model to ensure its predictive power.
For a series of compounds including this compound, a QSAR study could be performed to predict their activity against a specific biological target. Such models are valuable in drug discovery for prioritizing the synthesis of new compounds and for designing molecules with enhanced potency. nih.gov Currently, specific QSAR studies featuring this compound are not widely documented in the literature.
Applications and Research Perspectives in Medicinal Chemistry Based on the Trimethoxybenzoate Scaffold
Role as a Key Synthetic Intermediate for Established and Novel Pharmacologically Active Compounds
Methyl 2-amino-3,4,5-trimethoxybenzoate and its related analogues are pivotal intermediates in the synthesis of both well-established drugs and new chemical entities. The trimethoxyphenyl moiety is a recognized pharmacophore that contributes to the biological activity of numerous compounds by influencing their binding affinity to specific biological targets, as well as their pharmacokinetic properties.
The quinazoline (B50416) ring system is a bicyclic heterocycle that forms the core of many compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. Anthranilic acid derivatives (2-aminobenzoic acids) are common starting materials for the synthesis of the quinazoline skeleton. This compound, upon hydrolysis of its ester group to the corresponding carboxylic acid, becomes a trisubstituted anthranilic acid. This derivative can then undergo cyclization reactions with various reagents to form highly substituted quinazolines.
The synthesis of quinazoline derivatives often involves the condensation of an anthranilic acid with substances like cyanogens, amides, or aldehydes followed by cyclization. organic-chemistry.orgnih.gov For instance, new 4-anilinoquinazoline (B1210976) derivatives, which are known inhibitors of the epidermal growth factor receptor (EGFR), have been synthesized from substituted anthranilic acids in multi-step pathways. esmed.org The reaction of 2-aminobenzylamines with aldehydes, mediated by o-iodoxybenzoic acid (IBX), also yields diversely substituted quinazolines. organic-chemistry.org The presence of the three methoxy (B1213986) groups from the this compound precursor can significantly influence the pharmacological profile of the resulting quinazoline derivatives.
The 3,4,5-trimethoxybenzyl group is the defining feature of the antibacterial agent Trimethoprim. chemicalbook.com Trimethoprim is a 2,4-diaminopyrimidine (B92962) derivative that functions as a potent inhibitor of dihydrofolate reductase, an essential enzyme in bacteria. While this compound itself is not the direct starting material in conventional syntheses, the core 3,4,5-trimethoxybenzoyl structure is essential.
The industrial synthesis of Trimethoprim typically begins with more accessible precursors such as 3,4,5-trimethoxybenzaldehyde (B134019). ncats.iowikipedia.org Various synthetic routes involve the condensation of 3,4,5-trimethoxybenzaldehyde with nitriles, such as 3-anilinopropionitrile (B89847) or 3-ethoxypropionitrile, followed by a cyclization reaction with guanidine (B92328) to form the diaminopyrimidine ring. chemicalbook.comgoogle.comgoogle.combasicmedicalkey.com Another approach starts from the ethyl ester of 3,4,5-trimethoxydehydrocinnamic acid, which undergoes formylation and subsequent heterocyclization with guanidine. chemicalbook.com Methyl 3,4,5-trimethoxybenzoate (B1228286) (lacking the 2-amino group) is also utilized as an intermediate in some synthetic pathways for Trimethoprim. medchemexpress.comgoogle.com The significance of the trimethoxybenzoate scaffold is thus central to the creation of this important antibacterial drug.
Trimebutine is a gastrointestinal motility modulator used to treat irritable bowel syndrome and other functional bowel disorders. wikipedia.org Its chemical structure is 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate. wikipedia.org The synthesis of Trimebutine highlights the importance of the 3,4,5-trimethoxybenzoate moiety, which is typically derived from 3,4,5-trimethoxybenzoic acid or its derivatives.
Common synthetic strategies involve the reaction of 3,4,5-trimethoxybenzoyl chloride with 2-(dimethylamino)-2-phenylbutanol. wikipedia.orgquickcompany.in An alternative method includes the transesterification between methyl 3,4,5-trimethoxybenzoate and 2-(dimethylamino)-2-phenylbutanol. quickcompany.in The resulting Trimebutine can be converted to its maleate (B1232345) salt for pharmaceutical use. quickcompany.inchemicalbook.com
Trimebutine undergoes extensive first-pass metabolism in the body, leading to several metabolites. drugbank.com The primary bioactive metabolite is N-desmethyltrimebutine (also known as nortrimebutine), formed by the removal of one of the methyl groups from the nitrogen atom. drugbank.comthieme-connect.comnih.govresearchgate.netglpbio.com This metabolite retains pharmacological activity. drugbank.com Other metabolites include 2-dimethylamino-2-phenylbutan-1-ol, which results from the hydrolysis of the ester bond. wikipedia.orgnih.gov The synthesis of these metabolites, particularly N-desmethyltrimebutine, has been described for use in pharmacokinetic and bioequivalence studies. thieme-connect.comnih.govresearchgate.net
Exploration of Novel Derivatives for Diverse Therapeutic Potential
The inherent reactivity of the amino and ester functional groups in this compound makes it an excellent scaffold for developing novel derivatives. By targeting these groups, chemists can generate libraries of new compounds for screening against a wide array of biological targets.
Hydrazones and Schiff bases are classes of organic compounds that have attracted significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. researchgate.netnih.govvjs.ac.vnmdpi.comnih.govmdpi.com The primary amino group of this compound is a key functional handle for the synthesis of these derivatives.
Schiff bases are typically formed by the condensation reaction between a primary amine and an aldehyde or ketone. nih.govbendola.com Hydrazones can be prepared by first converting the methyl ester of the parent compound into a hydrazide (by reacting it with hydrazine (B178648) hydrate), which is then condensed with various aldehydes or ketones. researchgate.net
Research has shown that hydrazone compounds derived from various substituted benzohydrazides exhibit antibacterial and antifungal activities. vjs.ac.vnnih.gov For example, a hydrazone Schiff base, (E)-Methyl N'-(3,4,5-trimethoxybenzylidene) hydrazine carboxylate, has been synthesized and investigated for its antimicrobial properties through in vitro studies and molecular docking with DNA gyrase. nih.gov The antimicrobial potential of such derivatives is often attributed to the presence of the azomethine group (-C=N-), which is crucial for their biological action. researchgate.net The incorporation of the trimethoxy-substituted ring can further modulate this activity.
The 3,4,5-trimethoxybenzoate structure is a core component of known calcium channel modulators. A prominent example is TMB-8 (8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate), which is recognized as an intracellular calcium antagonist. medchemexpress.com TMB-8 is believed to exert its inhibitory effects by blocking the release of calcium from intracellular stores, which plays a role in smooth muscle contraction and other cellular processes. medchemexpress.comnih.gov
While TMB-8 itself is not synthesized from an amino-substituted precursor, its structure underscores the importance of the 3,4,5-trimethoxybenzoate scaffold in designing molecules that interact with calcium signaling pathways. The synthesis of TMB-8 and related analogues involves esterification of 3,4,5-trimethoxybenzoic acid with a corresponding long-chain amino alcohol. The exploration of new analogues based on the this compound framework could lead to novel calcium channel modulators. Modifications at the amino group or variations in the ester portion could yield compounds with altered potency, selectivity, or pharmacokinetic profiles, potentially targeting different types of calcium channels or related proteins. nih.govnih.gov
Investigation of Opioid Receptor Modulatory Effects through Structural Analogs
Furthermore, research into analogs of tramadol (B15222) has explored compounds featuring the trimethoxybenzoate structure for their potential in treating disorders modulated by opiate receptor activity. google.com These investigations aim to develop analgesics that provide effective pain relief for both acute and chronic pain while potentially mitigating side effects commonly associated with traditional opioids, such as respiratory depression. google.com The unique pharmacological characteristics of these compounds stem from their dual mechanism of action, which involves not only stimulation of opiate receptors but also inhibition of monoamine reuptake, particularly norepinephrine. google.com This dual action makes them effective in a range of conditions beyond pain, including affective and behavioral disorders. google.com
Design of Anticarcinogenic Conjugates (e.g., catechin-trimethoxybenzoate derivatives)
A significant area of research has been the design of anticarcinogenic agents by conjugating the trimethoxybenzoate scaffold with natural compounds known for their biological activity. A prime example is the semisynthetic derivative 3,4,5-trimethoxybenzoate of catechin (B1668976) (TMBC), which has demonstrated notable antiproliferative activity against cancer cells, including melanoma and breast cancer. um.esnih.gov Catechins, while possessing inherent anticarcinogenic properties, are sometimes limited by stability and cellular absorption. researchgate.net The synthesis of TMBC involves esterifying catechin with 3,4,5-trimethoxybenzoyl chloride to enhance its properties. mdpi.com
The mechanism of TMBC's anticancer action is closely linked to its interaction with cell membranes. nih.govresearchgate.net Studies using biomimetic membranes have shown that TMBC readily incorporates into the lipid bilayer. um.esresearchgate.net This interaction perturbs the physical properties of the membrane, which can affect the function of membrane-associated proteins and signaling pathways crucial for cancer cell survival and proliferation. um.esnih.gov For instance, TMBC has been shown to alter the phase transition temperature of phospholipids (B1166683), increase membrane fluidity, and modify the hydrogen bond network at the membrane's interfacial region. um.esresearchgate.net By stabilizing the liquid crystalline bilayer phase and blocking the formation of non-lamellar phases in certain phospholipids, TMBC can disrupt membrane structure and potentially alter cellular processes that are dysregulated in cancer. um.es
Effects of TMBC on Phospholipid Membrane Properties
| Membrane Property | Observed Effect of TMBC | Potential Implication | Reference |
|---|---|---|---|
| Phase Transition | Shifts transition to lower temperatures; decreases cooperativity. | Alters membrane fluidity and stability. | um.es |
| Lipid Polymorphism | Blocks the formation of the inverted hexagonal (HII) phase. | Stabilizes the bilayer structure, potentially affecting membrane fusion/fission events. | um.es |
| Membrane Fluidity | Increases the fluidity of the liquid crystalline phase. | May affect the function of membrane-bound enzymes and receptors. | um.esresearchgate.net |
| Interfacial Hydrogen Bonding | Disrupts existing H-bonds between phospholipids and forms new ones. | Changes the packing and dynamics of the lipid headgroups. | um.es |
| Bilayer Thickness | Decreases the interlamellar repeat distance. | Modifies the structural integrity of the membrane. | researchgate.net |
Identification of Equilibrative Nucleoside Transporter (hENT1) Inhibitors
The trimethoxybenzoate scaffold is an integral feature of dilazep (B1670637), a well-known inhibitor of the human equilibrative nucleoside transporter 1 (hENT1). nih.govnih.gov hENT1 is a crucial protein that facilitates the transport of nucleosides like adenosine (B11128) across cell membranes, playing a key role in nucleoside salvage pathways and the termination of adenosine signaling. tocris.compatsnap.comwikipedia.org As a result, inhibitors of hENT1 are valuable in various therapeutic areas, including cardiovascular diseases and potentially as adjuncts in cancer therapy. nih.govpatsnap.com
Structural studies of hENT1 in complex with dilazep have provided insights into its inhibitory mechanism. nih.gov Dilazep, a symmetrical molecule, features two trimethoxybenzoate units. One of the trimethoxyphenyl rings of dilazep interacts with an opportunistic binding site within the transporter, forming hydrogen bonds with specific amino acid residues such as Asn338. nih.govju.edu.jo This interaction is critical for the high-affinity binding of the inhibitor to the transporter. nih.gov Research into novel dilazep derivatives has explored how modifications to the trimethoxybenzoate rings affect binding affinity. Studies have shown that altering the substitution patterns on these rings can lead to diminished interactions within the binding pocket, resulting in reduced affinity for hENT1. nih.gov Conversely, other modifications have led to compounds with high affinities, demonstrating the importance of the trimethoxybenzoate scaffold in the design of potent hENT1 inhibitors. nih.gov
Affinity of Dilazep Analogs for hENT1
| Compound | Modification | hENT1 Affinity (Ki, nM) | Reference |
|---|---|---|---|
| ST7092 | Dilazep Analog Baseline | - | nih.gov |
| 14b | Potentially Covalent Derivative | 1.1 | nih.gov |
| 14c | Potentially Covalent Derivative | 17.5 | nih.gov |
| 14d | Potentially Covalent Derivative | High Affinity (exact value not specified) | nih.gov |
Medicinal Chemistry Strategies: Structure-Activity Relationship (SAR) Studies and Scaffold Optimization
Systematic Derivatization for Bioactivity Profile Modulation
These studies revealed that the position of a methoxy group on the benzo[b]furan ring was critical for activity, with a C-6 substitution yielding the most potent compound. nih.gov Moving the methoxy group to the C-4, C-5, or C-7 positions resulted in a decrease in potency. nih.gov Furthermore, replacing the methoxy group with a more hydrophilic hydroxyl group was found to be detrimental to the compound's inhibitory activity. nih.gov Such detailed SAR studies provide a roadmap for chemists, indicating which parts of the molecule are sensitive to modification and how to tune the structure to achieve a desired biological outcome. nih.gov
SAR Findings for 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan Derivatives
| Position of Modification | Substituent | Effect on Potency | Reference |
|---|---|---|---|
| C-6 (benzo[b]furan) | Methoxy | Maximal activity | nih.gov |
| C-4, C-5, or C-7 (benzo[b]furan) | Methoxy | Reduced potency | nih.gov |
| C-6 (benzo[b]furan) | Ethoxy (in 3-methyl analog 4t) | Highest potency (IC50 values 1.2-6.3 nM) | nih.gov |
| C-3 (benzo[b]furan) | Dimethylamino vs. Amino | Higher potency, indicating intramolecular H-bond is not required | nih.gov |
Enhancing Selectivity and Potency through Rational Design
Rational design leverages structural information and a deep understanding of SAR to create new molecules with enhanced potency and selectivity. nih.govnih.gov This approach moves beyond trial-and-error derivatization to a more targeted strategy. For compounds based on the trimethoxybenzoate scaffold, rational design has been employed to optimize their interaction with specific biological targets. mdpi.com
In the context of hENT1 inhibitors, the crystal structure of the transporter bound to dilazep offers a clear opportunity for the rational design of improved therapeutics. nih.govnih.gov By understanding the specific amino acid contacts and the conformation of the binding pocket, chemists can design new analogs that fit more perfectly or form additional favorable interactions, thereby increasing affinity and selectivity. nih.gov Similarly, in the development of antitumor agents, SAR studies on chalcone (B49325) and diarylpentanoid derivatives bearing a 3,4,5-trimethoxyphenyl group have led to the identification of compounds with increased selectivity for cancer cells expressing wild-type p53. mdpi.com This process involves molecular modifications designed to enhance interactions with the target (e.g., MDM2) while minimizing effects on non-target cells, a key goal of modern drug discovery. mdpi.comnih.gov
Future Research Directions and Unexplored Therapeutic Avenues
The diverse biological activities associated with the trimethoxybenzoate scaffold point toward numerous avenues for future research. A primary direction is the continued optimization of existing lead compounds through advanced medicinal chemistry strategies. For anticancer applications, this includes the design of novel conjugates that link the trimethoxybenzoate moiety to other pharmacophores to create dual-action agents or to improve tumor targeting. The potent activity of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as antitubulin agents suggests that further exploration of this class could yield clinical candidates. nih.gov
In the realm of neuromodulation, the established activity of trimethoxybenzoate-containing molecules at opioid receptors and nucleoside transporters opens up possibilities for developing novel treatments for complex neurological and psychiatric disorders. The rational, structure-based development of new hENT1 inhibitors could lead to more effective drugs for conditions where adenosine signaling is critical, such as ischemic injury or neurodegenerative diseases. nih.govpatsnap.com
Furthermore, the core trimethoxybenzoate structure itself represents a "privileged scaffold" that could be explored against a wider range of biological targets. Unexplored therapeutic avenues might include inflammatory diseases, metabolic disorders, or viral infections, where the scaffold's properties could be leveraged to design entirely new classes of therapeutic agents. The application of scaffold-hopping strategies, where the trimethoxybenzoate core is replaced with bioisosteres, could also address potential metabolic liabilities and further broaden the therapeutic potential of this versatile chemical entity. rsc.org
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | H₂SO₄, MeOH, reflux | 80–85 | |
| Amino Functionalization | NH₃/MeOH, 60°C, 12 h | 65–70 | |
| Purification | Silica gel, CH₂Cl₂:EtOAc (4:1) | N/A |
Advanced: How can regioselective methoxy group introduction be optimized to avoid side products?
Methodological Answer:
Regioselectivity challenges arise due to the steric and electronic effects of adjacent substituents. Strategies include:
- Protecting Groups : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) to prevent undesired reactions during methoxylation .
- Stepwise Methoxylation : Use selective alkylation agents (e.g., methyl iodide) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) in anhydrous DMF at 0–5°C to control reaction kinetics .
- Monitoring : Employ in-situ FTIR or HPLC to track methoxy group incorporation and adjust conditions dynamically .
Critical Consideration : Competing O-methylation vs. N-methylation can occur; use bulky bases (e.g., DIPEA) to favor O-methylation .
Basic: What spectroscopic and chromatographic methods confirm the structural identity of this compound?
Methodological Answer:
Q. Table 2: NMR Data Comparison
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic (C2-H) | 6.9 | d (J=2.1 Hz) | |
| OCH₃ (C3, C4, C5) | 3.75–3.85 | Singlets | |
| NH₂ | 5.1 | Broad |
Advanced: How to address contradictory bioactivity data in studies of this compound derivatives?
Methodological Answer:
Contradictions often arise from:
Structural Variability : Minor substituent changes (e.g., methoxy vs. ethoxy) significantly alter bioactivity. Validate derivatives via X-ray crystallography .
Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect results. Standardize protocols using NIH/WHO guidelines .
Solubility Issues : Poor aqueous solubility may lead to false negatives. Use DMSO carriers (<0.1% v/v) with controls for solvent effects .
Example : Antitumor activity in benzo[b]furan derivatives (IC₅₀: 2–10 μM) varies with substituent position; SAR studies are critical .
Basic: What are the recommended storage and handling protocols to prevent degradation?
Methodological Answer:
- Storage : Store at –20°C under argon in amber vials to prevent oxidation of the amino group .
- Handling : Use anhydrous solvents (e.g., THF, MeOH) during synthesis to avoid hydrolysis of the ester group .
- Stability Testing : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC .
Advanced: How to design experiments to elucidate the mechanism of action in pharmacological studies?
Methodological Answer:
Molecular Docking : Screen against target proteins (e.g., tubulin for antitumor activity) using AutoDock Vina .
Kinetic Studies : Use SPR (Surface Plasmon Resonance) to measure binding affinity (KD) .
Pathway Analysis : Perform RNA-seq or proteomics on treated cell lines to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
Case Study : Derivatives of 2-(3,4,5-trimethoxybenzoyl) showed microtubule disruption via β-tubulin binding, confirmed by immunofluorescence .
Basic: What solvents and catalysts are optimal for coupling reactions involving the amino group?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
